4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide
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Overview
Description
4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a complex organic compound that features a benzo[d]thiazole core, a piperazine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the piperazine ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Attachment of the carboxamide group: The final step involves the reaction of the piperazine derivative with 4-methoxyphenethylamine and a carboxylating agent like carbonyldiimidazole (CDI) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole core can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Alkyl halides, sulfonates, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of alkyl or sulfonate groups on the piperazine ring.
Scientific Research Applications
4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can interact with aromatic residues in the active site of enzymes, while the piperazine ring can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-(benzo[d]thiazol-2-yl)-2-methylaniline: Shares the benzo[d]thiazole core but lacks the piperazine and carboxamide groups.
4,5-Dimethylbenzo[d]thiazol-2-amine: Similar benzo[d]thiazole core with different substituents.
Uniqueness
4-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is unique due to its combination of a benzo[d]thiazole core, a piperazine ring, and a carboxamide group. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C23H28N4O2S |
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Molecular Weight |
424.6 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C23H28N4O2S/c1-16-4-9-20-21(17(16)2)25-23(30-20)27-14-12-26(13-15-27)22(28)24-11-10-18-5-7-19(29-3)8-6-18/h4-9H,10-15H2,1-3H3,(H,24,28) |
InChI Key |
XJJVXOQTHGJZRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)NCCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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